N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide
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Overview
Description
N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a cyanoethyl group, a sulfanyl group, and a carboxamide group attached to a benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole derivative with a thiol reagent under basic conditions.
Addition of Cyanoethyl Group: The cyanoethyl group can be added through a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Formation of Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an amine reagent under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated benzoxazole derivatives
Scientific Research Applications
N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyanoethyl and sulfanyl groups can play crucial roles in binding to the target site, while the benzoxazole ring can provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxylate
- N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxylic acid
- N-(1-cyanoethyl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide derivatives
Uniqueness
This compound is unique due to the specific combination of functional groups attached to the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-6(5-12)13-10(15)7-2-3-8-9(4-7)16-11(17)14-8/h2-4,6H,1H3,(H,13,15)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESYFQBOPVGYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC2=C(C=C1)NC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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